![molecular formula C18H26N2O4 B3161732 (S)-tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate CAS No. 872714-75-5](/img/structure/B3161732.png)
(S)-tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate
Overview
Description
This compound is a derivative of pyrrolidine, which is a cyclic secondary amine. It has a benzyloxy carbonyl group and a tert-butyl group attached to the pyrrolidine ring. The benzyloxy carbonyl group is a common protecting group in organic synthesis, especially for amines .
Molecular Structure Analysis
The molecular structure of this compound would include a five-membered pyrrolidine ring, with the benzyloxy carbonyl group and the tert-butyl group attached. The exact 3D conformation would depend on the specific stereochemistry at the chiral centers .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the reaction conditions and the reagents used. The benzyloxy carbonyl group could potentially be removed under certain conditions, revealing a free amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Anticonvulsant Activity
Research has explored the synthesis of compounds with anticonvulsant activities, such as enaminones and their derivatives, which may have structural similarities to "(S)-tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate." These compounds have been evaluated for their potential in treating conditions like epilepsy by investigating their effects in animal models and their interaction with biological pathways related to convulsions (N. Eddington et al., 2002, European journal of medicinal chemistry; H. Marona et al., 1998, Die Pharmazie) 1,2 .
Anti-Hyperlipidemic Actions
Compounds with benzoic acid derivatives, similar in functionality to ester and amide groups in the mentioned compound, have been studied for their ability to inhibit the biosynthesis of sterols and fatty acids, potentially offering therapeutic benefits in conditions like hyperlipidemia and mixed hyperlipidemia (K. Ohmori et al., 2003, European journal of pharmacology) .
Metabolic Studies
The metabolic patterns of synthetic cannabinoids in animal models have been investigated, which could be relevant for understanding the metabolism of similar synthetic compounds. These studies provide insights into how such compounds are processed in the body and their potential biological effects (A. Doerr et al., 2020, Journal of analytical toxicology) .
Detoxifying Enzyme Induction
Research into the induction of detoxifying enzymes by compounds like tert-butyl-4-hydroxyanisole (BHA) and related phenols might offer insights into the biochemical pathways and detoxification processes that similar compounds could influence, potentially contributing to anticarcinogenic effects (M. D. De Long et al., 1985, Cancer research) .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (3S)-3-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-9-15(12-20)11-19-16(21)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUKRLSPLMADFS-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CNC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301121929 | |
Record name | 1,1-Dimethylethyl (3S)-3-[[[(phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301121929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate | |
CAS RN |
872714-75-5 | |
Record name | 1,1-Dimethylethyl (3S)-3-[[[(phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872714-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (3S)-3-[[[(phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301121929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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